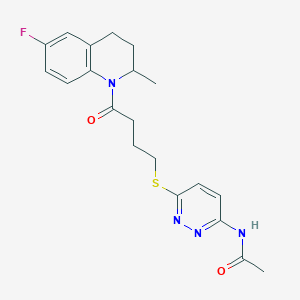

N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide

Descripción

“N-(6-((4-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide” is a structurally complex acetamide derivative featuring a pyridazinyl thioether moiety linked to a 3,4-dihydroquinoline scaffold via a 4-oxobutyl chain. The compound’s core structure includes a 6-fluoro and 2-methyl substitution on the dihydroquinoline ring, which may enhance metabolic stability and modulate lipophilicity.

Propiedades

IUPAC Name |

N-[6-[4-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2S/c1-13-5-6-15-12-16(21)7-8-17(15)25(13)20(27)4-3-11-28-19-10-9-18(23-24-19)22-14(2)26/h7-10,12-13H,3-6,11H2,1-2H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCLVDGDEIGIAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1C(=O)CCCSC3=NN=C(C=C3)NC(=O)C)C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide typically involves multiple steps, including the construction of the quinoline and pyridazine rings, followed by the introduction of functional groups. Key reagents and reaction conditions may include various catalysts, solvents, and controlled temperature environments to ensure optimal yields.

Industrial Production Methods: : Industrial production may scale up these synthetic routes, focusing on cost-effective and efficient processes. Optimization of reaction conditions, purification methods, and quality control measures are crucial to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: : Reduction reactions might be facilitated by agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: : Various substitution reactions can occur, particularly at the fluorine and quinoline positions, using halogens or other nucleophiles.

Common Reagents and Conditions: : These reactions often require specific reagents like bases or acids to catalyze the reactions, along with specific temperature and pressure conditions to optimize the results.

Major Products: : The major products from these reactions vary depending on the reaction type but can include oxidized or reduced forms of the original compound or substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

In Chemistry: : This compound can serve as an intermediate in the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.

In Biology and Medicine: : It has potential as a pharmacophore in the design of new drugs, particularly in targeting specific enzymes or receptors involved in disease pathways.

In Industry: : Beyond pharmaceuticals, it could be used in the creation of specialty chemicals or advanced materials with unique properties.

Mecanismo De Acción

The mechanism by which N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. These interactions can lead to various pharmacological effects, making it a candidate for therapeutic applications.

Comparación Con Compuestos Similares

Key Observations:

- Heterocyclic Core: The target compound’s dihydroquinoline-pyridazine hybrid differs from quinoxaline-pyrimidine hybrids (e.g., compound 4a) and patented quinolines with tetrahydrofuran-oxy groups . Pyridazine’s electron deficiency may favor π-π stacking with aromatic residues in enzyme active sites compared to pyrimidine or quinoxaline.

- Substituent Effects: The 6-fluoro group on the dihydroquinoline likely reduces oxidative metabolism compared to non-fluorinated analogs. The 2-methyl group may increase membrane permeability relative to bulkier substituents (e.g., tetrahydrofuran-oxy in patented compounds) .

Physicochemical Data:

| Compound | Melting Point | IR Peaks (cm⁻¹) | Solubility |

|---|---|---|---|

| Target Compound | Not reported | Not available | Likely moderate (polar thioether) |

| Compound 4a | 230–232°C | 436 (C≡N stretch) | Low (hydrophobic substituents) |

Stability and Bioavailability:

- The dihydroquinoline’s partial saturation may improve stability over fully aromatic quinolines (e.g., patented analogs) .

- The pyridazine-thioether moiety could reduce plasma protein binding compared to benzimidazole-thiol derivatives .

Hypothetical Pharmacological Profiles

While direct activity data are lacking, inferences are drawn from structural analogs:

- Kinase Inhibition: Quinoxaline-pyrimidine hybrids (e.g., compound 4a) show kinase inhibitory activity . The target compound’s pyridazine ring may similarly target ATP-binding pockets but with altered selectivity.

- Antimicrobial Activity : Thioether-linked acetamides in patents exhibit antimicrobial effects . The target compound’s fluoro and methyl groups may enhance Gram-negative bacterial penetration.

- Cytotoxicity : Patent compounds with tetrahydrofuran-oxy groups demonstrate anticancer activity . The target compound’s flexible linker may reduce off-target effects compared to rigid analogs.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Thioether bond formation : Reacting pyridazine derivatives with thiol-containing intermediates under basic conditions (e.g., triethylamine in DMF) .

- Amide coupling : Using coupling agents like EDCI/HOBt to attach the acetamide group .

- Optimization : Temperature (40–80°C), solvent polarity (DMF/DCM), and catalyst choice (e.g., Pd/C for hydrogenation) are adjusted to improve yields (typically 60–85%) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR spectroscopy : Confirms molecular structure via proton/carbon assignments (e.g., quinoline protons at δ 7.2–8.5 ppm, pyridazine signals at δ 6.8–7.1 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z: calculated vs. observed) .

- HPLC : Assesses purity (>95% required for pharmacological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-response curves : Compare IC₅₀ values across studies (e.g., kinase inhibition assays) to identify outliers .

- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .

- Meta-analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) with in-house results .

Q. What strategies are effective for studying this compound’s interactions with cytochrome P450 enzymes?

- Methodology :

- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and monitor metabolite formation via LC-MS/MS .

- Molecular docking : Use software like AutoDock Vina to predict binding modes with CYP3A4/2D6 active sites .

- Inhibition kinetics : Determine Kᵢ values using Lineweaver-Burk plots .

Q. How can structural modifications improve metabolic stability without compromising target affinity?

- Methodology :

- Bioisosteric replacement : Substitute the pyridazine ring with triazolo-pyridazine to reduce oxidative metabolism .

- Deuterium incorporation : Replace labile hydrogens (e.g., methyl groups) to slow CYP-mediated degradation .

- Prodrug design : Introduce ester moieties to enhance oral bioavailability .

Key Considerations for Experimental Design

- Control experiments : Include structurally related analogs (e.g., triazolo-pyridazine derivatives) to validate target specificity .

- Data validation : Replicate synthesis and assays across ≥3 independent batches to ensure reproducibility .

- Contradiction resolution : Use orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) to confirm conflicting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.